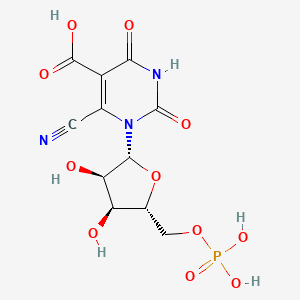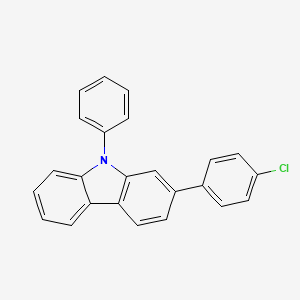
2-(4-Chlorophenyl)-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-chloroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-9-phenyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. For instance, it may inhibit enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound with similar aromatic properties.
2-Phenylcarbazole: Lacks the 4-chlorophenyl group but shares the phenylcarbazole structure.
4-Chlorocarbazole: Contains the 4-chlorophenyl group but lacks the additional phenyl group.
Uniqueness
This combination of functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C24H16ClN |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H16ClN/c25-19-13-10-17(11-14-19)18-12-15-22-21-8-4-5-9-23(21)26(24(22)16-18)20-6-2-1-3-7-20/h1-16H |
Clé InChI |
FGMWIZQQIZVTIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

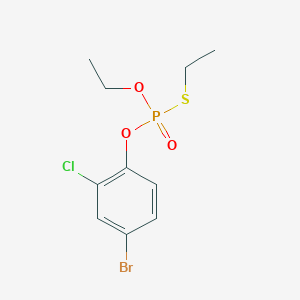
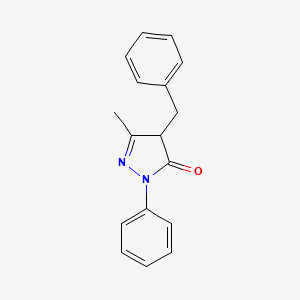

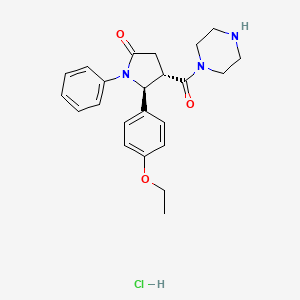

![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
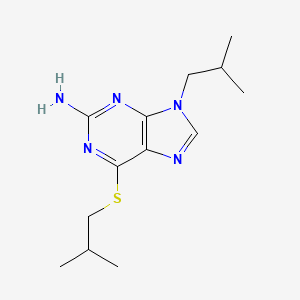
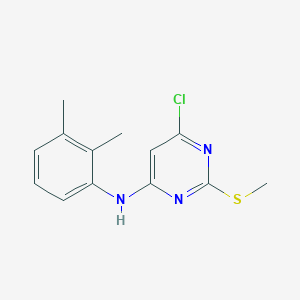
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
